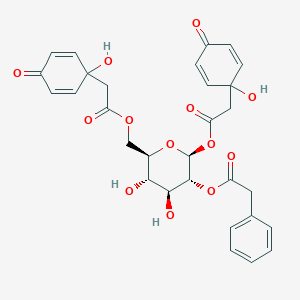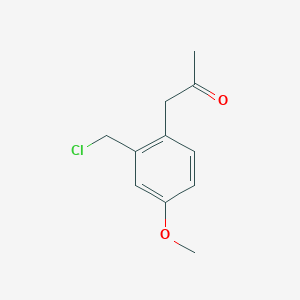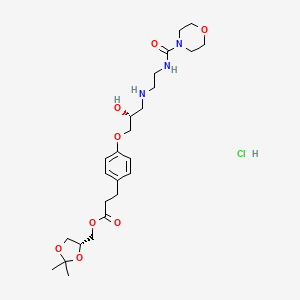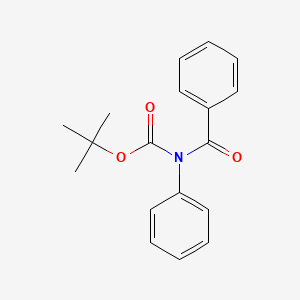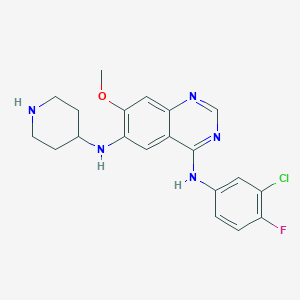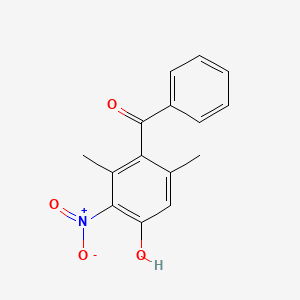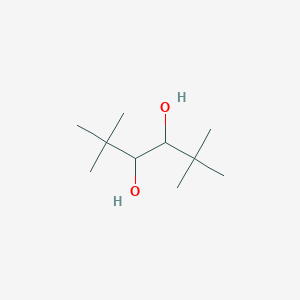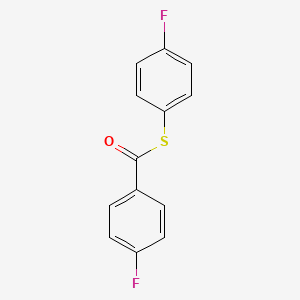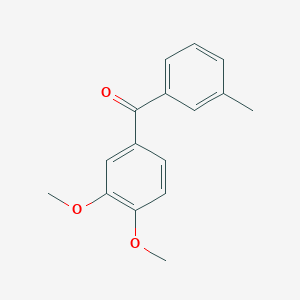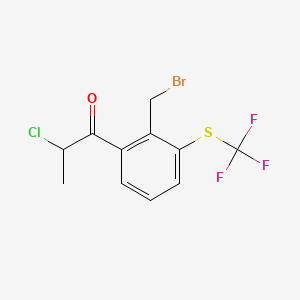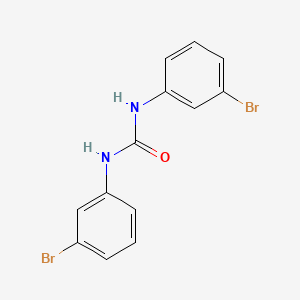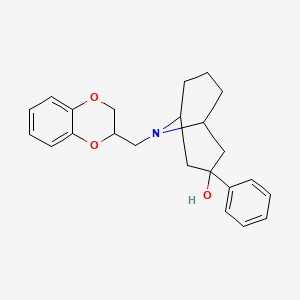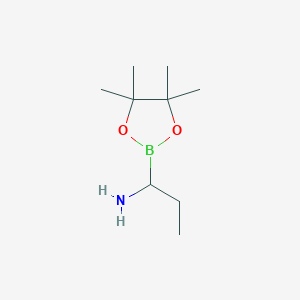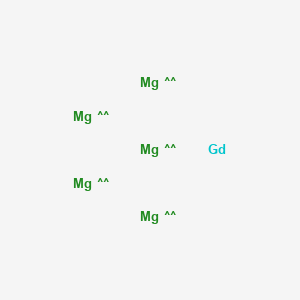
Gadolinium--magnesium (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–magnesium (1/5) is a binary alloy composed of gadolinium and magnesium in a 1:5 ratio. This compound is part of the broader category of gadolinium-magnesium alloys, which are known for their unique properties, including high specific strength, low density, and excellent corrosion resistance. These properties make gadolinium–magnesium (1/5) particularly valuable in various industrial and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of gadolinium–magnesium (1/5) typically involves the alloying of gadolinium and magnesium under controlled conditions. One common method is the electrophoretic deposition of gadolinium oxide on anodized magnesium alloy. This process involves the following steps:
Anodization of Magnesium: Magnesium is anodized in an electrolyte solution containing fluoride, silicate, or hydroxide to enhance its surface properties.
Electrophoretic Deposition: Gadolinium oxide is deposited on the anodized magnesium surface using an electrophoretic process.
Sintering: The coated magnesium is sintered at 250°C for 1 hour to form a uniform gadolinium oxide layer.
Industrial Production Methods: In industrial settings, the production of gadolinium–magnesium (1/5) may involve large-scale alloying processes. These processes typically include melting and mixing the constituent metals in a controlled environment to ensure uniform composition and properties. The alloy is then cast into desired shapes and sizes for various applications .
Chemical Reactions Analysis
Types of Reactions: Gadolinium–magnesium (1/5) undergoes several types of chemical reactions, including:
Oxidation: The alloy can oxidize in the presence of oxygen, forming gadolinium oxide and magnesium oxide.
Reduction: Reduction reactions can occur under specific conditions, such as in the presence of reducing agents like hydrogen.
Substitution: Substitution reactions may involve the replacement of magnesium atoms with other metal atoms in the alloy matrix.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or other metal-containing compounds in a molten state.
Major Products:
Oxidation: Gadolinium oxide (Gd2O3) and magnesium oxide (MgO).
Reduction: Pure gadolinium and magnesium metals.
Substitution: Alloys with modified compositions and properties.
Scientific Research Applications
Gadolinium–magnesium (1/5) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent, enhancing the quality of imaging.
Mechanism of Action
The mechanism by which gadolinium–magnesium (1/5) exerts its effects varies depending on the application:
MRI Contrast Agent: Gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons, resulting in a brighter signal on T1-weighted MRI images.
Biodegradable Implants: The alloy’s degradation products, such as magnesium ions, promote bone growth and healing, while gadolinium provides antimicrobial properties.
Comparison with Similar Compounds
Gadolinium–aluminum (1/5): Similar in structure but with different mechanical and chemical properties.
Magnesium–zinc (1/5): Known for its high strength and corrosion resistance but lacks the unique magnetic properties of gadolinium–magnesium (1/5).
Uniqueness: Gadolinium–magnesium (1/5) stands out due to its combination of high specific strength, low density, excellent corrosion resistance, and unique magnetic properties. These characteristics make it particularly valuable in applications where both mechanical strength and magnetic properties are essential .
Properties
CAS No. |
100932-63-6 |
|---|---|
Molecular Formula |
GdMg5 |
Molecular Weight |
278.8 g/mol |
InChI |
InChI=1S/Gd.5Mg |
InChI Key |
HGRBPDJQORUXGJ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


